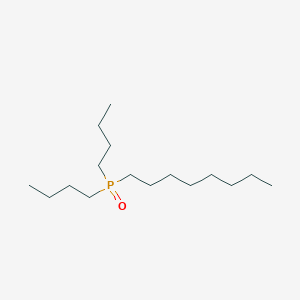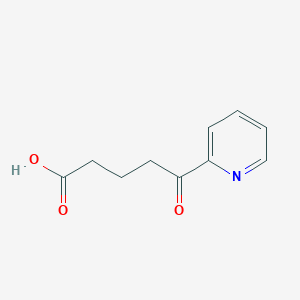
1-dibutylphosphoryloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-dibutylphosphoryloctane is an organophosphorus compound characterized by the presence of a phosphine oxide group. This compound is part of a broader class of phosphine oxides, which are known for their versatility in various chemical reactions and applications. Phosphine oxides are typically used as ligands in coordination chemistry, catalysts in organic synthesis, and intermediates in the production of other phosphorus-containing compounds.
Preparation Methods
The synthesis of phosphine oxide, dibutyloctyl- generally involves the oxidation of the corresponding phosphine. One common method is the reaction of dibutyloctylphosphine with an oxidizing agent such as hydrogen peroxide or oxygen. The reaction is typically carried out under mild conditions to prevent over-oxidation and to ensure high yields of the desired phosphine oxide . Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to produce large quantities of the compound.
Chemical Reactions Analysis
1-dibutylphosphoryloctane undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced back to the corresponding phosphine using reducing agents like trichlorosilane.
Substitution: The phosphine oxide group can participate in substitution reactions, where the oxygen atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like trichlorosilane, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-dibutylphosphoryloctane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of phosphine oxide, dibutyloctyl- involves its ability to act as a Lewis base, coordinating with various metal ions and facilitating catalytic reactions. The compound’s phosphine oxide group can interact with electrophiles, promoting various chemical transformations. In biological systems, phosphine oxides can inhibit specific enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
1-dibutylphosphoryloctane can be compared with other similar compounds, such as:
Triphenylphosphine oxide: Known for its use as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Aminophosphine oxides: These compounds contain amino groups and are used in catalytic organic reactions and coordination chemistry.
Phosphinoyl-functionalized isoindolinones: These compounds are used in the synthesis of bioactive molecules and have shown promising biological activity.
This compound is unique due to its specific alkyl substituents, which can influence its reactivity and applications in various fields.
Properties
CAS No. |
14283-67-1 |
|---|---|
Molecular Formula |
C16H35OP |
Molecular Weight |
274.42 g/mol |
IUPAC Name |
1-dibutylphosphoryloctane |
InChI |
InChI=1S/C16H35OP/c1-4-7-10-11-12-13-16-18(17,14-8-5-2)15-9-6-3/h4-16H2,1-3H3 |
InChI Key |
PDNVFGSWMYSBOF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCP(=O)(CCCC)CCCC |
Canonical SMILES |
CCCCCCCCP(=O)(CCCC)CCCC |
Key on ui other cas no. |
14283-67-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Phenylbenzo[f]chromen-3-one](/img/structure/B84637.png)



